molecular formula C25H37NO3 B14803451 (10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid

Cat. No.: B14803451
M. Wt: 399.6 g/mol
InChI Key: VAPSMQAHNAZRKC-OQQXCLJYSA-N
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Description

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid is a complex organic compound with a cyclopenta[a]phenanthrene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of functional groups: The tert-butylcarbamoyl and carboxylic acid groups are introduced through reactions such as carbamoylation and carboxylation.

    Stereoselective synthesis: Ensuring the correct stereochemistry at the 10R and 13S positions is crucial, often achieved through chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Functional groups can be replaced with others to alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.

Scientific Research Applications

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: Natural products with a similar fused ring structure.

    Nicotine-related compounds: Share some structural features and biological activities.

Uniqueness

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H37NO3

Molecular Weight

399.6 g/mol

IUPAC Name

(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17?,18?,19?,20?,24-,25-/m0/s1

InChI Key

VAPSMQAHNAZRKC-OQQXCLJYSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C

Origin of Product

United States

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